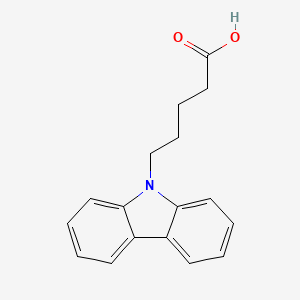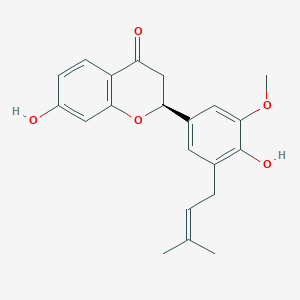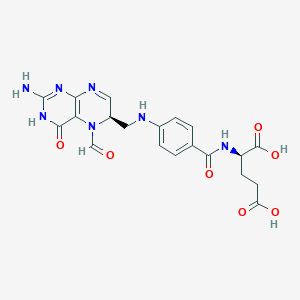
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the azidation of a suitable precursor. One common method includes the reaction of a halomethyl-substituted oxazolidinone with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the azide group’s reactivity.
Medicine: Investigated for its antibacterial properties, particularly against multi-drug resistant strains.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This action effectively halts bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tazobactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is unique due to its azidomethyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for developing new antibacterial agents and other therapeutic molecules.
特性
分子式 |
C8H9N5O2 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
(5R)-5-(azidomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N5O2/c9-11-10-5-7-6-13(8(14)15-7)12-3-1-2-4-12/h1-4,7H,5-6H2/t7-/m0/s1 |
InChIキー |
RJURJCGAHMMGOY-ZETCQYMHSA-N |
異性体SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
正規SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)





